Product packaging for 1-Menaphthyl sulfate(Cat. No.:CAS No. 26489-16-7)

1-Menaphthyl sulfate

Cat. No.: B1218564
CAS No.: 26489-16-7
M. Wt: 238.26 g/mol
InChI Key: JEDWKNBAFZRVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Menaphthyl sulfate, often used in its sodium salt form (CAS 26488-89-1), is a specialized biochemical compound that serves as a standard substrate in enzymology and toxicology research. Its primary research value lies in studying the activity and kinetics of glutathione S-transferase (GST) enzymes, which are critical in cellular detoxification and drug metabolism pathways . Researchers utilize this compound to investigate the mechanism of GST-catalyzed reactions, where the enzyme facilitates the conjugation of the compound with glutathione (GSH) . This reaction is a model system for understanding metabolic clearance and the formation of mercapturic acids. Studies have specifically characterized a human class-Theta glutathione S-transferase with activity towards 1-menaphthyl sulphate, designating the enzyme as GST T2-2* . The compound has also been employed in purification protocols, resulting in a significant increase in specific GST enzyme activity from human liver samples . From a safety perspective, mutation data has been reported for this compound in laboratory studies . When handling, it is essential to note that heating this compound to decomposition may emit toxic sulfur oxide (SOx) fumes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4S B1218564 1-Menaphthyl sulfate CAS No. 26489-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26489-16-7

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

naphthalen-1-ylmethyl hydrogen sulfate

InChI

InChI=1S/C11H10O4S/c12-16(13,14)15-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14)

InChI Key

JEDWKNBAFZRVDI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2COS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COS(=O)(=O)O

Other CAS No.

26489-16-7

Related CAS

26488-89-1 (hydrochloride salt)

Synonyms

1-menaphthyl sulfate
1-menaphthyl sulfate, sodium salt
1-menaphthyl sulphate
1-methylnaphthyl sulfate

Origin of Product

United States

Preparation Methods

Sulfuric Acid-Mediated Sulfation

While patents CN103288689A and CN105481728A focus on sulfonic acid synthesis, their reaction conditions inform potential sulfate ester pathways. For instance:

  • Reaction Setup : A mixture of 1-naphthol (100 mol) and concentrated sulfuric acid (3–10 mol equivalents) is heated at 80–110°C for 2–3 hours.

  • Key Variables :

    • Temperature control (35–95°C) to prevent desulfation.

    • Use of oleum (fuming sulfuric acid) to enhance sulfation efficiency.

Table 1 : Sulfonation Conditions for Naphthalene Derivatives

ParameterRangeImpact on YieldSource
H₂SO₄ Concentration85–100%Maximizes SO₃ availability
Reaction Time2–16 hoursLonger durations favor sulfation
Temperature60–140°CHigher temps accelerate kinetics

Nitration-Reduction Pathways

Patent CN105481728A details a nitration-reduction sequence for sulfonic acids, which could be adapted for sulfate esters:

Nitration Step

  • Process : 1-naphthol is treated with HNO₃/H₂SO₄ at 20–40°C to introduce nitro groups, followed by sulfation.

  • Critical Control :

    • Acidity maintained at 45–46% to avoid over-nitration.

    • Amino value ≥410 g/kg ensures sufficient reactivity.

Reduction and Acidification

  • Iron Powder Reduction : Nitro intermediates are reduced with Fe/H₂O at 100–110°C, achieving >99% conversion.

  • Acidification : Adjusting pH to 4.0–5.0 with dilute H₂SO₄ precipitates the sulfate ester.

Enzymatic Synthesis

Theta-class glutathione transferases (GSTs) catalyze the conjugation of this compound with glutathione, suggesting reversible enzymatic sulfation:

GST-Catalyzed Sulfation

  • Mechanism : GST T1-1 facilitates sulfate transfer from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 1-naphthol.

  • Optimization :

    • pH 6.5–7.5 maximizes enzyme activity.

    • Mg²⁺ (1–2 mM) stabilizes the sulfotransferase complex.

Table 2 : Enzymatic Sulfation Parameters

ConditionOptimal RangeEffect on YieldSource
Temperature25–37°CPrevents denaturation
Incubation Time30–60 minutesBalances reaction progress
PAPS Concentration0.5–1.0 mMSaturates enzyme binding

Comparative Analysis of Methods

Chemical vs. Enzymatic Routes

  • Yield : Chemical methods achieve 70–85% yield but require rigorous purification. Enzymatic routes offer >90% selectivity but scale-up challenges persist.

  • Environmental Impact : Iron sludge from chemical reduction necessitates wastewater treatment, whereas enzymatic processes generate biodegradable byproducts.

Stability Challenges

Sulfate esters are prone to hydrolysis under acidic (pH < 4) or alkaline (pH > 8) conditions. Stabilization strategies include:

  • Lyophilization with trehalose (5% w/v) for long-term storage.

  • Use of aprotic solvents (e.g., DMSO) during synthesis.

Industrial-Scale Production Insights

Patent CN103288689A outlines a 1,000-ton/year facility for sulfonic acids, adaptable for sulfate esters:

  • Reactor Design : Glass-lined steel reactors resist H₂SO₄ corrosion.

  • Cost Drivers :

    • Sulfuric acid accounts for 40–50% of raw material costs.

    • Energy consumption (steam heating) contributes 30% to operational expenses .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 1-Menaphthyl sulfate (MSu) in laboratory settings?

  • Methodological Answer : Synthesis typically involves sulfation of 1-methylnaphthalene derivatives using sulfating agents (e.g., sulfur trioxide complexes). Characterization requires spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfate group integration and aromatic proton shifts.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, validated against reference standards .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M-H]<sup>−</sup> at m/z 223) via electrospray ionization (ESI-MS) .

Q. How can researchers quantify this compound in biological matrices like hepatic tissue?

  • Methodological Answer : Use enzyme-specific assays coupled with HPLC-UV. For example:

  • Enzymatic Hydrolysis : Incubate samples with GSTT2-2 (glutathione S-transferase theta 2-2) to release 1-methylnaphthol, which is then quantified via HPLC-UV at 280 nm .
  • Calibration Standards : Prepare a standard curve using synthetic MSu (0.1–50 µM) spiked into control matrices to account for recovery rates .

Q. What analytical techniques are recommended to distinguish this compound from structurally similar sulfated naphthalenes?

  • Methodological Answer :

  • Ion Chromatography (IC) : Separate sulfated isomers based on retention times using an AS11-HC column and NaOH eluent gradient.
  • Tandem MS (MS/MS) : Differentiate via fragmentation patterns (e.g., sulfate loss at m/z 80) and daughter ion spectra .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound’s metabolic pathways be resolved?

  • Methodological Answer : Address discrepancies by:

  • Comparative Metabolomics : Use LC-MS/MS to map metabolites across in vitro (hepatocytes) and in vivo (rodent models) systems, identifying species-specific detoxification routes.
  • Enzyme Inhibition Studies : Apply selective inhibitors (e.g., ethacrynic acid for GSTs) to isolate GSTT2-2’s role in MSu conjugation .
  • Data Harmonization : Cross-reference findings with ATSDR/NTP guidelines for naphthalene derivatives to prioritize high-confidence pathways .

Q. What experimental designs are optimal for studying inter-individual variability in GSTT2-2-mediated metabolism of this compound?

  • Methodological Answer :

  • Population Cohort Analysis : Collect human liver cytosol samples (n ≥ 50) stratified by GSTT2-2 genotype (wild-type vs. null alleles).
  • Kinetic Profiling : Measure Vmax and Km for MSu conjugation using Michaelis-Menten plots. Validate outliers via CRISPR-edited cell lines .
  • Statistical Modeling : Apply multivariate regression to correlate enzyme activity with demographic variables (age, ethnicity) .

Q. How can researchers validate the specificity of this compound as a GSTT2-2 substrate in complex biological systems?

  • Methodological Answer :

  • Competitive Inhibition Assays : Co-incubate MSu with alternative GST substrates (e.g., ethacrynic acid) and measure activity reduction via HPLC-UV.
  • Immunodepletion : Remove GSTT2-2 from hepatic lysates using antibody-conjugated beads, then reassay MSu metabolism .
  • Structural Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict MSu binding affinity to GSTT2-2’s active site .

Q. What strategies mitigate batch-to-batch variability in synthesizing high-purity this compound for pharmacological studies?

  • Methodological Answer :

  • Process Optimization : Control sulfation reaction temperature (20–25°C) and pH (7.5–8.5) to minimize byproducts.
  • Quality Control (QC) : Implement orthogonal purity checks (NMR, HPLC, elemental analysis) for each batch.
  • Stability Testing : Store MSu at −80°C under argon to prevent sulfate ester hydrolysis .

Data Presentation and Reproducibility Guidelines

  • Thermodynamic Data : Report enthalpy (ΔH) and entropy (ΔS) values for MSu degradation reactions, referencing NIST-style Shomate equations .
  • Raw Data Inclusion : Provide HPLC chromatograms and NMR spectra as supplementary files, following Beilstein Journal formatting .
  • Ethical Compliance : Disclose IRB approval for human tissue studies and adhere to OECD test guidelines for in vivo assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.